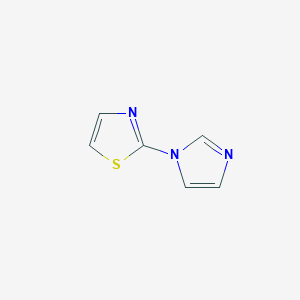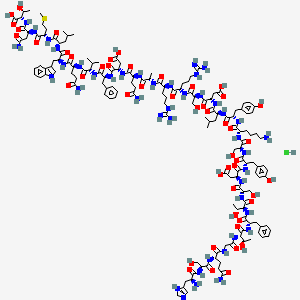
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol
Übersicht
Beschreibung
The compound “1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol” likely belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
While specific synthesis methods for “1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol” are not available, similar compounds such as “1-(4-(Dimethylamino)phenyl)ethanone” have been synthesized . The synthesis of similar compounds often involves reactions like the Wittig reaction or oxidative dimerization .
Molecular Structure Analysis
The molecular structure of similar compounds has been calculated using density functional theory (DFT) and conformational analysis . The optimized molecular structure from DFT was found to be comparable with that elucidated using X-ray diffraction .
Chemical Reactions Analysis
Similar compounds like “(E)-6-(4-(dimethylamino)phenyl)diazinyl)-2-octyl-benoisoquinoline-1,3-dione” have been studied for their photophysical and photovoltaic properties . These compounds undergo a fast intramolecular charge transfer (ICT) upon light excitation .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties, particularly when dissolved in highly polar solvents like DMSO, which results in a large value of nonlinear refraction and third-order nonlinear optical (TNLO) susceptibility .
Antioxidant Activity
The presence of 4-dimethylaminophenyl moieties has shown maximum activity in various antioxidant assays, indicating potential applications in the development of antioxidant agents .
Catalysis
Silver nanoparticle-based catalysts have been used in the synthesis of Isoxazol-5 (4H)-one derivatives, with this compound potentially playing a role in the reaction process or as a structural analog for study .
Laser Dye Medium
(E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), a related compound, was synthesized and examined as a new laser medium, suggesting potential applications for similar compounds as laser dyes .
Schiff Base Synthesis
A new Schiff base with D-π-D type structure was synthesized using a reaction involving a related compound, indicating potential use in the synthesis of novel organic materials .
Drug-Biomolecule Interactions
Enzyme Kinetics
Environmental Impact on Biochemical Reactions
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRNYDJSIZAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474121 | |
| Record name | 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol | |
CAS RN |
75822-13-8 | |
| Record name | 4-(Dimethylamino)-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




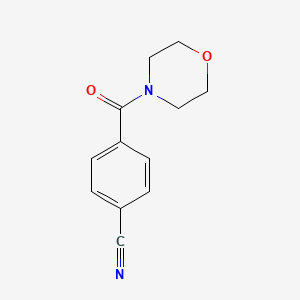
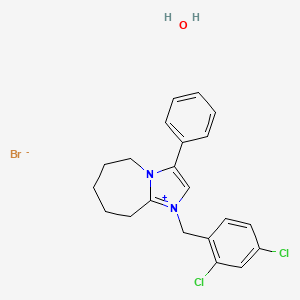
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
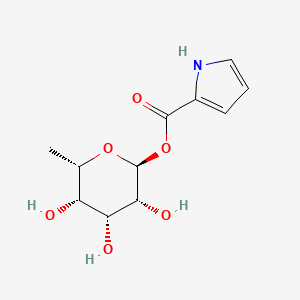

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)


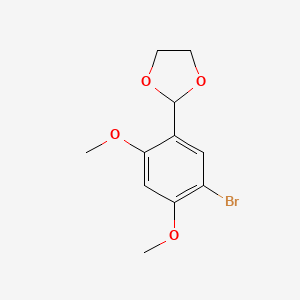
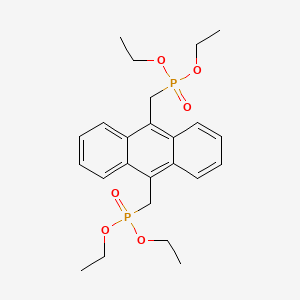
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
